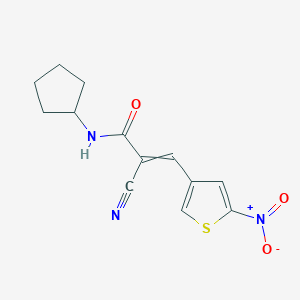

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide

Description

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide is a cyano-enamide derivative characterized by a nitrothiophene moiety and a cyclopentyl substituent. The compound’s structure features a central prop-2-enamide backbone with a cyano group at the α-position, a 5-nitrothiophen-3-yl group at the β-position, and a cyclopentylamide at the N-terminus.

Properties

IUPAC Name |

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c14-7-10(13(17)15-11-3-1-2-4-11)5-9-6-12(16(18)19)20-8-9/h5-6,8,11H,1-4H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGCZKDMOJPXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=CC2=CSC(=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of a cyano-substituted precursor with a cyclopentylamine derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The nitro group in the thiophene ring can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino-substituted derivatives and various substituted thiophene compounds .

Scientific Research Applications

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Physicochemical Properties

- Solubility : The cyclopentyl group may reduce aqueous solubility compared to morpholinyl or ethoxyphenyl derivatives () but improve lipid bilayer penetration .

- Stability : The nitro group’s electron-withdrawing nature likely increases stability under oxidative conditions relative to thiol-containing analogs (e.g., compound 2 in ) .

Biological Activity

2-Cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide is a synthetic organic compound with promising biological activity. Its unique structure, featuring a cyano group, a cyclopentyl moiety, and a nitro-substituted thiophene ring, allows it to interact with various biological targets. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13N3O3S

- Molecular Weight : 291.33 g/mol

The compound exhibits diverse chemical reactivity due to its functional groups, which can participate in oxidation, reduction, and substitution reactions.

The biological activity of 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo redox reactions, generating reactive intermediates that may interact with cellular components, including proteins and nucleic acids. The cyano group enhances the compound's reactivity through nucleophilic addition reactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies demonstrate that it can inhibit cell proliferation in various cancer cell lines. This inhibition is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of receptor tyrosine kinases, which play critical roles in signaling pathways related to cell growth and differentiation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide resulted in a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

These findings suggest its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The biological activity of 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide can be compared with other related compounds:

| Compound | Biological Activity |

|---|---|

| 2-Cyano-3-(5-nitrothiophen-3-yl)prop-2-enamide | Moderate antimicrobial activity |

| 2-Cyano-N-cyclopentyl-3-(4-nitrophenyl)prop-2-enamide | Lower anticancer efficacy |

| 2-Cyano-N-cyclopentyl-3-(5-nitrothiophen-2-yl)prop-2-enamide | Similar enzyme inhibition profile |

This table illustrates how structural variations affect biological properties, emphasizing the unique efficacy of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.